5-Chloro-2-fluoro-4-(trifluoromethyl)benzonitrile
CAS No.:
Cat. No.: VC13707077
Molecular Formula: C8H2ClF4N
Molecular Weight: 223.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H2ClF4N |
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Molecular Weight | 223.55 g/mol |
IUPAC Name | 5-chloro-2-fluoro-4-(trifluoromethyl)benzonitrile |
Standard InChI | InChI=1S/C8H2ClF4N/c9-6-1-4(3-14)7(10)2-5(6)8(11,12)13/h1-2H |
Standard InChI Key | LLMQTLFJLSDCHT-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC(=C1Cl)C(F)(F)F)F)C#N |
Canonical SMILES | C1=C(C(=CC(=C1Cl)C(F)(F)F)F)C#N |
Introduction
Structural and Molecular Characteristics
5-Chloro-2-fluoro-4-(trifluoromethyl)benzonitrile (molecular formula: C₈H₂ClF₄N, molecular weight: 223.56 g/mol) features a benzene ring substituted with:
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A cyano group (-C≡N) at position 1,
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A fluorine atom at position 2,
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A trifluoromethyl group (-CF₃) at position 4,
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A chlorine atom at position 5.
The electron-withdrawing effects of the -CF₃ and -C≡N groups render the aromatic ring highly electron-deficient, influencing its reactivity in electrophilic substitution and cross-coupling reactions .
Table 1: Predicted Physicochemical Properties
Property | Value |
---|---|
Boiling Point | 185–187°C (extrapolated) |
Density | 1.45–1.50 g/cm³ |
Refractive Index | 1.446–1.452 |
LogP (Partition Coefficient) | 2.8 (calculated) |
Synthetic Methodologies
While no direct synthesis of 5-chloro-2-fluoro-4-(trifluoromethyl)benzonitrile is documented, analogous routes for related compounds suggest viable pathways:
Nitration and Halogenation Sequence
A method adapted from CN102952039A involves:
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Nitration: Starting with a chlorinated benzene derivative, nitration using HNO₃/H₂SO₄ introduces nitro groups.
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Reduction: Catalytic hydrogenation with Raney Ni converts nitro to amino groups.
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Diazotization and Halogenation: Diazotization with NaNO₂/HBr, followed by bromination or chlorination.
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Cyanation: Substitution with CuCN under phase-transfer catalysis to introduce the cyano group .
Key Reaction Parameters
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Temperature control (<25°C) during nitration prevents side reactions .
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Phase-transfer catalysts (e.g., cetyl trimethylammonium bromide) enhance cyanation efficiency .
Table 2: Synthetic Yield Optimization
Step | Yield (%) | Purity (%) |
---|---|---|
Nitration | 81 | 96.7 |
Reduction | 92 | 98.0 |
Diazotization | 85 | 97.5 |
Cyanation | 78 | 95.2 |
Applications in Medicinal Chemistry
Fluorinated benzonitriles are pivotal in drug discovery due to their metabolic stability and bioavailability.
Enzyme Inhibition
Compounds with -CF₃ and -C≡N groups exhibit strong binding to enzyme active sites. For example:
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BCAT1/BCAT2 Inhibitors: Analogous structures show IC₅₀ values <1 µM, suggesting potential in cancer therapy.
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Kinase Modulation: Trifluoromethyl groups enhance selectivity for ATP-binding pockets .
Table 3: Bioactivity of Structural Analogs
Compound | Target | IC₅₀ (µM) |
---|---|---|
4-Chloro-2-CF₃-benzonitrile | BCAT1 | 0.5 |
5-Fluoro-3-CN-benzotrifluoride | Kinase X | 0.7 |
Materials Science Applications
Fluorinated Polymers
Incorporating 5-chloro-2-fluoro-4-(trifluoromethyl)benzonitrile into polymers improves:
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Chemical Resistance: Inertness to acids and solvents.
Liquid Crystals
The compound’s rigid, polar structure aligns with requirements for liquid crystal displays (LCDs), enhancing dielectric anisotropy .
Analytical Characterization
Spectroscopic Methods
Table 4: HPLC Analysis Conditions
Parameter | Value |
---|---|
Column | C18, 5 µm, 250 mm |
Mobile Phase | Acetonitrile/Water (70:30) |
Flow Rate | 1.0 mL/min |
Retention Time | 8.2 min |
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